molecular formula C17H18FNO2S B2786261 N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide CAS No. 1105210-52-3

N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide

Cat. No.: B2786261
CAS No.: 1105210-52-3
M. Wt: 319.39
InChI Key: GPMVMGCKKIYMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide is an organic compound that features a fluorophenoxy group and a phenylthio group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide typically involves the following steps:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxyethyl intermediate.

    Thioether formation: The intermediate is then reacted with a thiol compound, such as thiophenol, under basic conditions to form the phenylthio group.

    Amidation: The final step involves the reaction of the thioether intermediate with a suitable amide-forming reagent, such as propanoyl chloride, to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The fluorophenoxy group may interact with hydrophobic pockets in proteins, while the phenylthio group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-fluorophenoxy)ethyl)acetamide
  • N-ethyl-2-(4-fluorophenoxy)-N-phenylpropanamide
  • Ethyl 2-(2-chloro-4-fluoro-phenoxy)acetate

Uniqueness

N-(2-(4-fluorophenoxy)ethyl)-3-(phenylthio)propanamide is unique due to the presence of both a fluorophenoxy group and a phenylthio group, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c18-14-6-8-15(9-7-14)21-12-11-19-17(20)10-13-22-16-4-2-1-3-5-16/h1-9H,10-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMVMGCKKIYMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.